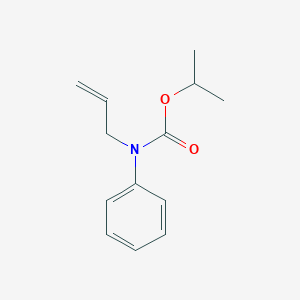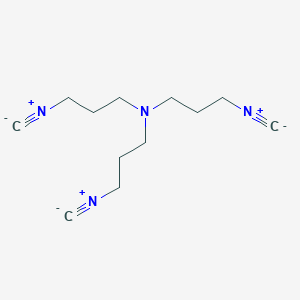
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of isocyanate groups, which are highly reactive and can participate in various chemical reactions. This compound is used in a variety of scientific research applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine typically involves the reaction of primary amines with phosgene or its derivatives. The reaction conditions often require a controlled environment to prevent the formation of unwanted by-products. The process may involve:
Step 1: Reaction of a primary amine with phosgene to form an isocyanate intermediate.
Step 2: Further reaction of the intermediate with another primary amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving:
Continuous flow reactors: for better control over reaction conditions.
Purification steps: such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form amines or other reduced products.
Substitution: Reaction with nucleophiles to replace the isocyanate groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of urea derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of carbamates or thiocarbamates.
Aplicaciones Científicas De Investigación
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine involves its reactivity with nucleophiles. The isocyanate groups can react with nucleophilic sites on proteins, enzymes, or other molecules, leading to the formation of covalent bonds. This reactivity is utilized in various applications, such as:
Protein modification: To study enzyme mechanisms.
Drug development: To create covalent inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
3-Isocyanopropylamine: A simpler compound with one isocyanate group.
N,N-bis(3-isocyanopropyl)amine: A compound with two isocyanate groups but lacking the propan-1-amine backbone.
Uniqueness
3-Isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine is unique due to its three isocyanate groups, which provide multiple reactive sites. This makes it more versatile in chemical reactions compared to similar compounds with fewer isocyanate groups.
Propiedades
Número CAS |
2456-97-5 |
|---|---|
Fórmula molecular |
C12H18N4 |
Peso molecular |
218.30 g/mol |
Nombre IUPAC |
3-isocyano-N,N-bis(3-isocyanopropyl)propan-1-amine |
InChI |
InChI=1S/C12H18N4/c1-13-7-4-10-16(11-5-8-14-2)12-6-9-15-3/h4-12H2 |
Clave InChI |
IGVKNTGBMSBIJG-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCCN(CCC[N+]#[C-])CCC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)

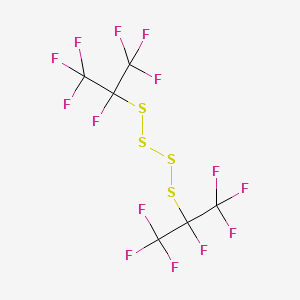
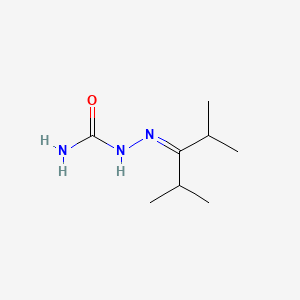
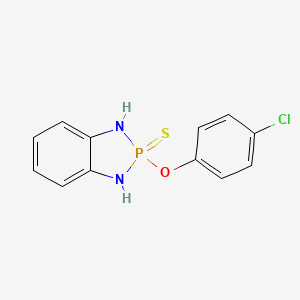
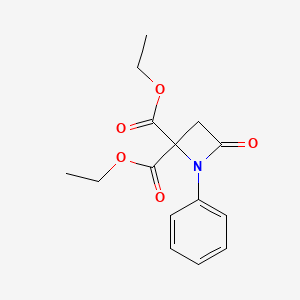
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)
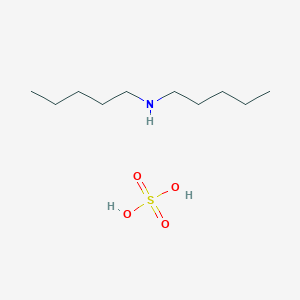
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)


![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
